N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide is a compound that belongs to the class of amides, characterized by the presence of a cyanopyrrolidine moiety attached to a phenylacetamide structure. This compound exhibits potential biological activity and serves as a valuable intermediate in organic synthesis.
The compound can be synthesized through various chemical reactions involving starting materials such as pyrrolidine derivatives and phenylacetic acid derivatives. The synthesis methods often utilize techniques from organic chemistry, including condensation and cyclization reactions.
N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide is classified under:
The synthesis of N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide typically involves the following methods:
The synthesis can be performed under controlled conditions, typically using solvents like dichloromethane or ethanol. The yield of the compound can vary based on reaction conditions, but optimized methods have reported yields exceeding 80%.
The molecular structure of N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide can be represented by its chemical formula . The structure features:
N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide can participate in various chemical reactions, including:
Reactions are typically monitored using Thin Layer Chromatography (TLC) to assess completion and purity. The use of appropriate solvents and catalysts is crucial for optimizing reaction conditions.
The mechanism of action for N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide may involve interaction with biological targets such as enzymes or receptors in living organisms. The presence of the cyanopyrrolidine moiety suggests potential activity in modulating neurotransmitter systems or other biochemical pathways.
Experimental studies may include binding affinity assays or enzyme inhibition tests to elucidate its pharmacological profile.
N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide has several applications in scientific research:
This compound represents an important area of study within medicinal chemistry and organic synthesis, highlighting its versatility and potential for further development in pharmaceutical applications.
N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide is a synthetically designed small molecule integrating two pharmacologically significant moieties: a phenylacetamide scaffold and a 1-cyanopyrrolidine group. Its systematic IUPAC name derives from the parent acetamide chain substituted at the nitrogen atom by a 3-pyrrolidinyl group, which is further modified by a cyano group at the pyrrolidine nitrogen (position 1). The canonical SMILES representation is O=C(NC1CCNC1C#N)CC2=CC=CC=C2
, reflecting the connectivity of the phenyl ring (-C6H5) attached to the carbonyl via a methylene bridge, linked to the secondary amine of the 3-aminopyrrolidine, where the pyrrolidine nitrogen is cyano-substituted [1] [3].
Table 1: Structural Features of Key Phenylacetamide Derivatives
Compound Name | Core Structure | Key Substituent | Molecular Formula | |
---|---|---|---|---|
N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide | Pyrrolidine-linked phenylacetamide | 1-Cyanopyrrolidin-3-yl | C₁₃H₁₅N₃O | |
N-(4-Methylthiazol-2-yl)-2-phenylacetamide | Heterocyclic-linked phenylacetamide | 4-Methylthiazol-2-yl | C₁₂H₁₂N₂OS | [9] |
N-Ethyl-N-phenylacetamide | N-Alkylated phenylacetamide | Ethyl group | C₁₀H₁₃NO | [5] |
2,2,2-Trichloro-N-phenylacetamide | Halogenated phenylacetamide | Trichloromethyl group | C₈H₆Cl₃NO | [10] |
The cyanopyrrolidine moiety introduces a hydrogen-bond acceptor (nitrile group) and a tertiary amine, influencing electronic distribution and conformational flexibility. This structure aligns with derivatives in patent literature where 1-cyanopyrrolidine acts as a bioisostere enhancing metabolic stability and target binding [3]. The molecular weight (229.28 g/mol) and moderate lipophilicity (calculated LogP ~1.8) position it within drug-like chemical space.
Phenylacetamide (C₆H₅CH₂CONH-) emerged as a privileged scaffold due to its synthetic versatility and broad bioactivity. Early derivatives like N-ethyl-N-phenylacetamide (melting point: 55°C; boiling point: 260°C) established the role of N-alkylation in modulating physicochemical properties [5]. Innovations focused on:
Table 2: Evolution of Key Phenylacetamide Derivatives
Generation | Representative Compound | Structural Innovation | Therapeutic Application | |
---|---|---|---|---|
First | N-Ethyl-N-phenylacetamide | Simple N-alkylation | Analgesic intermediates | [5] |
Second | 2,2,2-Trichloro-N-phenylacetamide | Carbonyl halogenation | Herbicide/Pesticide precursors | [10] |
Third | N-(4-Methylthiazol-2-yl)-2-phenylacetamide | N-Heterocyclic attachment | Enzyme inhibitors | [9] |
Fourth | N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide | Pyrrolidine N-cyanation | Targeted cancer/metabolic therapy | [3] |
N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide exemplifies structure-driven drug design to address mitochondrial dysfunction and oncology targets:
Table 3: Biological Targets and Mechanisms
Target Enzyme | Biological Role | Inhibition Mechanism | Therapeutic Outcome | |
---|---|---|---|---|
Dihydrodiol dehydrogenase (DD) | Catalyzes NAD⁺-dependent oxidation | Competitive binding at cofactor site | Reduced oxidative stress | [3] |
Dihydroorotate dehydrogenase (DHODH) | Pyrimidine biosynthesis | Blocks orotate oxidation | Antiproliferative activity | [3] |
5-Lipoxygenase (5-LOX) | Leukotriene synthesis | Chelation of non-heme iron | Anti-inflammatory potential | [9] |
The scaffold’s modularity allows tuning for specific indications. For example, replacing phenyl with biphenyl (as in patent compounds) enhances DHODH affinity, while pyrimidine-cyanopyrrolidine hybrids show antiviral synergy [3] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7